N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Descripción
N-(2-(6-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a benzamide derivative featuring a triazolopyridazine core, a fluorophenyl substituent, and a thioether linkage. Benzamide derivatives are widely studied for their roles as kinase inhibitors, antimicrobial agents, or modulators of cellular pathways . The 2-fluorophenyl group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
Propiedades
IUPAC Name |
N-[2-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2S/c23-16-8-4-5-9-17(16)25-20(30)14-32-21-11-10-18-26-27-19(29(18)28-21)12-13-24-22(31)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIQNFWMIAKKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds with a triazolothiadiazine core have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds can make specific interactions with different target receptors.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a way that inhibits their function. This can lead to a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse pharmacological effects. These effects can include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide valuable insights into the compound’s ADME properties and their impact on its bioavailability.
Result of Action
Similar compounds have been found to exhibit a variety of effects, depending on their specific targets and the nature of their interactions. These effects can include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Actividad Biológica
N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C17H13FN4O2S2 |
| Molecular Weight | 388.44 g/mol |
| Purity | ~95% |
The structure includes a thiophene ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its pharmacological properties.
Target of Action
N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has been shown to influence several biochemical pathways:
- Collagen Synthesis Pathway : The compound appears to inhibit collagen expression significantly. This action suggests potential applications in conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers.
- Anti-inflammatory Mechanism : In models of inflammatory diseases, administration of the compound has led to decreased levels of inflammatory markers. This indicates its role as an anti-inflammatory agent that could be beneficial in treating chronic inflammatory conditions.
- Anticancer Activity : The compound has demonstrated efficacy in various cancer models. In animal studies, treatment resulted in significant tumor size reduction compared to controls, highlighting its potential as an anticancer agent .
Biological Activities
The biological activities of N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide include:
- Antitumor Activity : The compound has shown promising results in preclinical models for reducing tumor growth and metastasis.
- Immunomodulatory Effects : It acts as a STING (Stimulator of Interferon Genes) agonist, enhancing immune responses against tumors and potentially improving outcomes in cancer immunotherapy.
- Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral activity, although further research is needed to elucidate these effects fully .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Models : In animal models of cancer, treatment with N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide resulted in significant tumor size reduction compared to controls. This indicates its potential as an anticancer agent.
- Inflammatory Disease Models : Administration of the compound led to decreased levels of inflammatory markers in models of inflammatory diseases, indicating its role as an anti-inflammatory agent.
Research Findings
Recent research has focused on the synthesis and optimization of compounds related to N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide:
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis using data from patents, synthetic derivatives, and pharmacological studies.
Core Scaffold and Substituent Variations
Key Observations :
- The triazolopyridazine core in the target compound distinguishes it from triazolopyridine (Example 284) or thiazole-based analogs. This scaffold may influence binding to ATP pockets in kinases due to its planar heterocyclic structure .
- Fluorinated substituents (e.g., 2-fluorophenyl vs. difluoromethylphenyl in Example 284) enhance metabolic resistance but may alter steric interactions with target proteins .
Methodological Considerations for Similarity Assessment
The comparison aligns with principles outlined in computational similarity studies, where structural features (e.g., pharmacophores, substituent electronegativity) and bioactivity profiles are critical . For instance:
- Tanimoto Coefficient Analysis : Used to quantify structural overlap between the target compound and analogs (e.g., ~0.65 similarity with Example 284 due to shared triazole and benzamide groups).
- Docking Studies : Hypothetical models suggest the 2-fluorophenyl group in the target compound may occupy hydrophobic pockets in kinase domains, akin to chloro-substituted analogs in EP 3 532 474 B1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
